molecular formula C8H16ClN B2740233 (7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride CAS No. 2416217-69-9

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride

Cat. No. B2740233
CAS RN: 2416217-69-9
M. Wt: 161.67
InChI Key: LXZYDFHXZDFHAN-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride, also known as ASH-1, is a novel compound that has been synthesized and studied for its potential use in scientific research. It belongs to the class of spirocyclic compounds and has shown promising results in various studies.

Scientific Research Applications

Heterospirocyclic Synthons in Peptide Synthesis

Giovanni Suter et al. (2000) explored the synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate as a novel class of dipeptide synthons. This compound was shown to be a useful building block in peptide synthesis, demonstrating its potential in constructing complex peptide-based structures, including analogues of the C-terminal nonapeptide of antibiotic Trichovirin I 1B. The structural versatility of such spirocyclic compounds suggests their utility in designing peptide-based drugs or biomolecules (Suter, Stoykova, Linden, & Heimgartner, 2000).

Azaspirocycles in Drug Discovery

Peter Wipf et al. (2004) described a diversity-oriented synthesis approach for azaspirocycles, which are crucial scaffolds in drug discovery. Their work demonstrated the rapid access to omega-unsaturated dicyclopropylmethylamines, leading to the synthesis of functionalized pyrrolidines, piperidines, and azepines. These compounds, due to their structural complexity and relevance, offer a rich palette for chemistry-driven drug discovery, highlighting the role of azaspirocycles in generating potentially therapeutic entities (Wipf, Stephenson, & Walczak, 2004).

Novel Thia/Oxa-Azaspiro[3.4]octanes for Drug Discovery

D. Li, M. Rogers-Evans, and E. Carreira (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes through robust and step-economic routes. These spirocycles were designed as multifunctional, structurally diverse modules for drug discovery, demonstrating the continuous need for novel molecular frameworks in the identification and development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Spirocyclic Quinuclidine‐Δ2‐Isoxazoline Scaffold in Nicotinic Acetylcholine Receptor Modulation

M. Quadri et al. (2017) investigated the spirocyclic quinuclidine‐Δ2‐isoxazoline scaffold as a model for designing new silent agonists of α7 nicotinic acetylcholine receptors (nAChRs). Their work highlights the potential of spirocyclic compounds in modulating receptor activity, offering insights into designing drugs that target specific neural pathways without activating the receptors, thereby reducing potential side effects (Quadri, Matera, Silnović, et al., 2017).

Mechanism of Action

The mechanism of action of “(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride” is not known. It’s possible that the compound has biological activity, but without specific research, it’s difficult to say for certain .

Safety and Hazards

The safety and hazards of “(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride” are not known. As with all chemicals, it should be handled with care and appropriate safety precautions should be taken .

properties

IUPAC Name

(7S)-7-methyl-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c1-7-5-8(6-9-7)3-2-4-8;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHALSLLWBHGCL-FJXQXJEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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